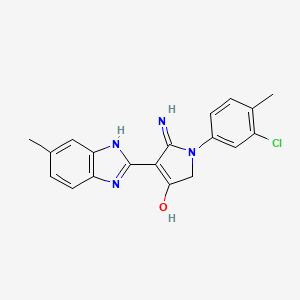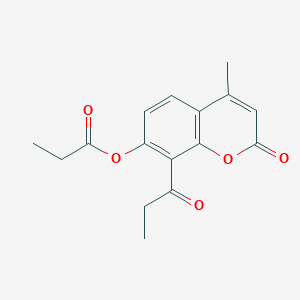
4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl propanoate is a derivative of coumarin, a class of benzopyrones known for their diverse biological activities. This compound is characterized by its chromenone core structure, which is modified with methyl, oxo, and propanoyl groups. Coumarin derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl propanoate typically involves the esterification of the chromenone core. One common method includes the activation of the carboxylic acid group with N,N’-carbonyldiimidazole, followed by reaction with the appropriate alcohol . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.
Substitution: The chromenone core allows for various substitution reactions, particularly at the methyl and propanoyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenated reagents and Lewis acids are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl propanoate involves its interaction with various molecular targets. The chromenone core can inhibit enzymes such as bacterial DNA gyrase, leading to antimicrobial effects . Additionally, the compound’s ability to modulate inflammatory pathways contributes to its anti-inflammatory activity . The exact molecular targets and pathways may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl acetate: Similar in structure but with an acetate group instead of a propanoyl group.
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Contains a benzenesulfonate group, offering different chemical properties.
Methyl 2-[(2-oxo-2H-chromen-7-yl)oxy]propanoate: Features a propanoate ester group, similar to the target compound.
Uniqueness
4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its propanoyl group, in particular, enhances its potential as a photoactive material and its ability to interact with biological targets .
Properties
Molecular Formula |
C16H16O5 |
|---|---|
Molecular Weight |
288.29 g/mol |
IUPAC Name |
(4-methyl-2-oxo-8-propanoylchromen-7-yl) propanoate |
InChI |
InChI=1S/C16H16O5/c1-4-11(17)15-12(20-13(18)5-2)7-6-10-9(3)8-14(19)21-16(10)15/h6-8H,4-5H2,1-3H3 |
InChI Key |
DALCSVMFPHHLRR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC2=C1OC(=O)C=C2C)OC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(furan-2-ylmethyl)-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11413423.png)
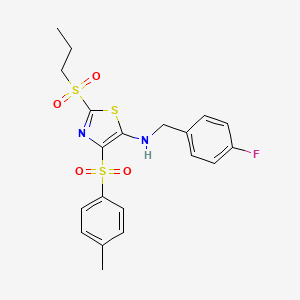
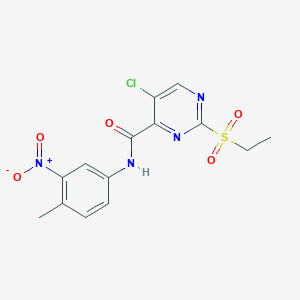
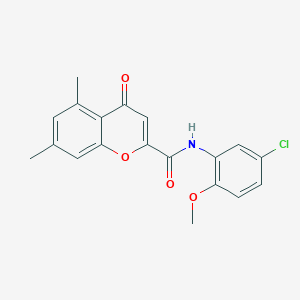
![3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11413432.png)
![2-({5-Butyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-YL]acetamide](/img/structure/B11413437.png)
![N-(furan-2-ylmethyl)-4-hydroxy-8-methyl-2-oxo-2H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B11413438.png)
![4-(1-{2-[2-(butan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11413452.png)
![7-(4-ethoxy-3-methoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11413463.png)
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11413467.png)

![5-butyl-4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11413488.png)
